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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triphenylsulfonium nonaflate (TPS-Nf) is an onium salt that serves as a highly efficient

photoacid generator (PAG).[1] Upon exposure to ultraviolet (UV) radiation, particularly in the

deep-UV (DUV) and extreme-UV (EUV) ranges, it undergoes photochemical decomposition to

produce a strong acid, nonafluorobutanesulfonic acid.[1] This photogenerated acid can then act

as a catalyst for a variety of chemical reactions, making TPS-Nf a critical component in

chemically amplified resists (CARs) used in microelectronics for high-resolution

photolithography.[1][2] While its primary application lies in the semiconductor industry, its ability

to initiate acid-catalyzed reactions upon photo-irradiation suggests potential for broader

applications.

Chemical Properties and Specifications

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b114817?utm_src=pdf-interest
https://www.benchchem.com/product/b114817?utm_src=pdf-body
https://www.benchchem.com/product/b114817
https://www.benchchem.com/product/b114817
https://www.benchchem.com/product/b114817
https://www.researchgate.net/figure/The-structures-of-PAGs-Sulfonium-salts-Triphenylsulfonium-triflate-TPS-Tf_fig1_241423241
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name
Triphenylsulfonium

nonafluorobutanesulfonate
[3]

CAS Number 144317-44-2 [3]

Molecular Formula C22H15F9O3S2 [3]

Molecular Weight 562.5 g/mol [3]

Appearance
White to off-white crystalline

solid
[4]

Melting Point 84-88 °C [4][5][6]

Solubility
Soluble in polar organic

solvents like PGMEA (~50%)
[4][7]

Mechanism of Photoacid Generation
The fundamental process of acid generation from triphenylsulfonium nonaflate upon UV

irradiation involves the excitation of the triphenylsulfonium cation. This leads to the cleavage of

a sulfur-carbon bond. The predominant pathway is a heterolytic cleavage, resulting in the

formation of a phenyl cation and diphenylsulfide.[1] In the solid state, such as within a polymer

film, "in-cage" secondary photochemical reactions can also occur, leading to the formation of

byproducts like triphenylene and dibenzothiophene.[8]

The generated acid, nonafluorobutanesulfonic acid, is a very strong acid that can catalyze

subsequent chemical reactions within the surrounding matrix, such as the deprotection of

polymer side chains in a chemically amplified photoresist. The nonaflate anion is crucial for

controlling the diffusion of the photogenerated acid during the post-exposure bake (PEB) step,

which is critical for achieving high resolution in lithographic patterning.[1]
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Mechanism of Photoacid Generation
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Photolithography Workflow with TPS-Nf Resist
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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